

# Allylcyclohexane CAS number and safety data sheet

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Allylcyclohexane**

Cat. No.: **B1217954**

[Get Quote](#)

## An In-depth Technical Guide to Allylcyclohexane

CAS Number: 2114-42-3

## Abstract

This technical guide provides a comprehensive overview of **allylcyclohexane** (CAS No. 2114-42-3), a valuable cyclic olefin in organic synthesis and material science. The document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. It details the physicochemical properties, safety and handling protocols, spectroscopic data, and experimental procedures for the synthesis and key reactions of **allylcyclohexane**. While direct involvement in signaling pathways is not documented, its utility as a synthetic building block is explored. All quantitative data are presented in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams.

## Introduction

**Allylcyclohexane**, systematically named prop-2-enylcyclohexane, is a colorless liquid with the molecular formula C<sub>9</sub>H<sub>16</sub>.<sup>[1][2]</sup> Its structure, featuring a reactive allyl group attached to a cyclohexane ring, makes it a versatile intermediate in the synthesis of more complex molecules. This guide aims to consolidate the available technical information on **allylcyclohexane**, providing a practical resource for laboratory and industrial applications.

## Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of **allylcyclohexane** is provided below.

## Table 1: Physicochemical Properties of Allylcyclohexane

| Property          | Value                          | Reference |
|-------------------|--------------------------------|-----------|
| CAS Number        | 2114-42-3                      | [2][3][4] |
| Molecular Formula | C <sub>9</sub> H <sub>16</sub> | [1][2]    |
| Molecular Weight  | 124.22 g/mol                   | [2]       |
| Appearance        | Colorless liquid               | [1]       |
| Boiling Point     | 153-154 °C                     | [4]       |
| Density           | 0.810 g/mL                     | [4]       |
| Refractive Index  | 1.4510                         | [4]       |
| Flash Point       | 31 °C                          |           |
| Solubility        | Sparingly soluble in water     | [1]       |

## Table 2: Spectroscopic Data References for Allylcyclohexane

| Spectroscopic Data         | Database/Reference |
|----------------------------|--------------------|
| <sup>1</sup> H NMR         | SDBS               |
| <sup>13</sup> C NMR        | SDBS               |
| Mass Spectrometry          | NIST, PubChem[3]   |
| Infrared (IR) Spectroscopy | PubChem, SDBS[3]   |

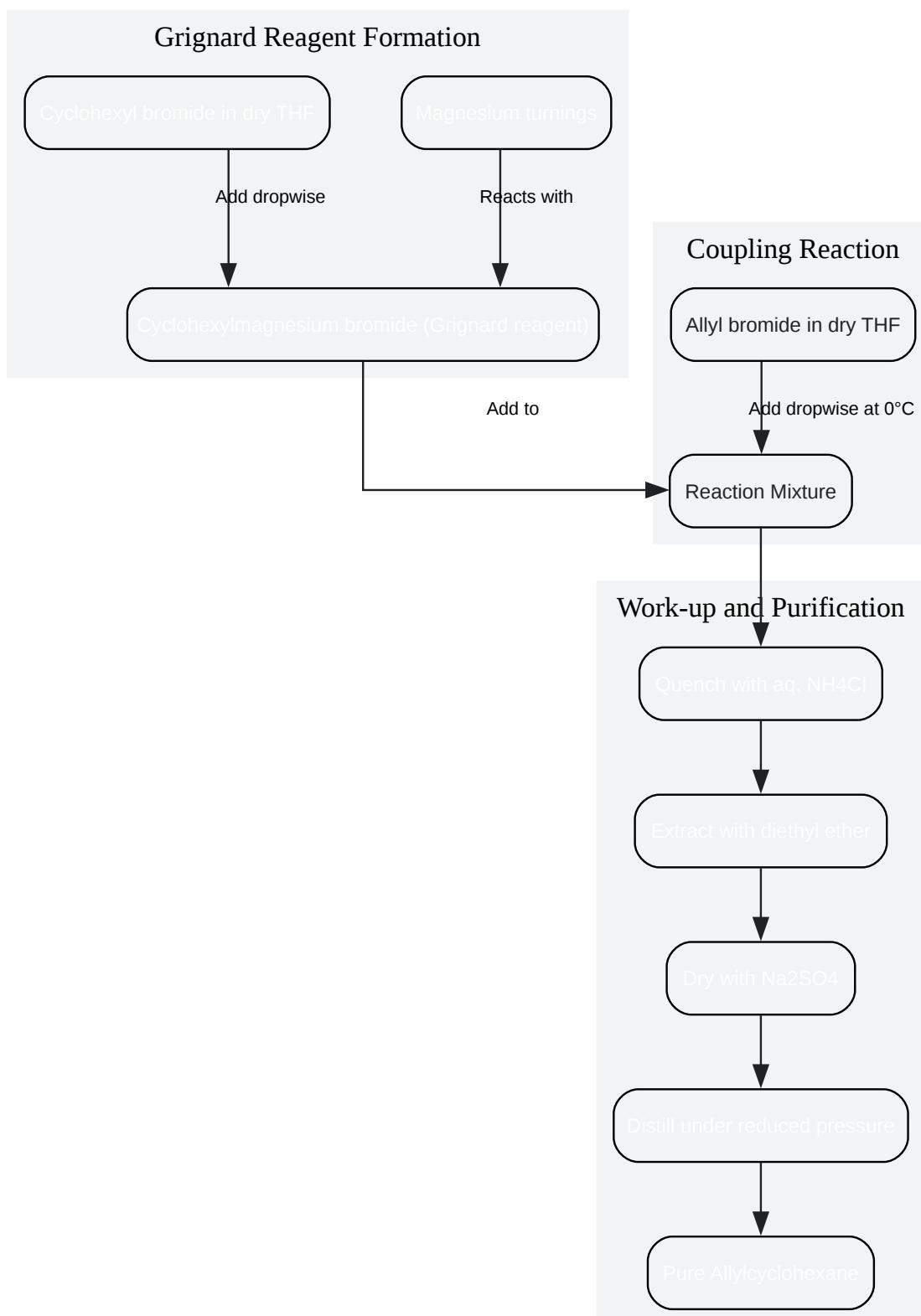
## Safety and Handling

**Allylcyclohexane** is a flammable liquid and requires careful handling in a well-ventilated area, away from ignition sources.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

### Table 3: GHS Hazard Information for Allylcyclohexane

| Hazard Class                                           | Hazard Statement                                             |
|--------------------------------------------------------|--------------------------------------------------------------|
| Flammable liquids                                      | H226: Flammable liquid and vapour                            |
| Acute toxicity, Oral                                   | H301: Toxic if swallowed                                     |
| Serious eye damage/eye irritation                      | H318: Causes serious eye damage                              |
| Aspiration hazard                                      | H304: May be fatal if swallowed and enters airways           |
| Hazardous to the aquatic environment, long-term hazard | H413: May cause long lasting harmful effects to aquatic life |

Data sourced from PubChem.[\[3\]](#)


## Experimental Protocols

Detailed experimental procedures for the synthesis and representative reactions of **allylcyclohexane** are provided below.

### Synthesis of Allylcyclohexane via Grignard Reaction

This protocol describes the synthesis of **allylcyclohexane** from cyclohexyl bromide and allyl bromide via a Grignard reaction.

Diagram 1: Synthesis of **Allylcyclohexane** Workflow

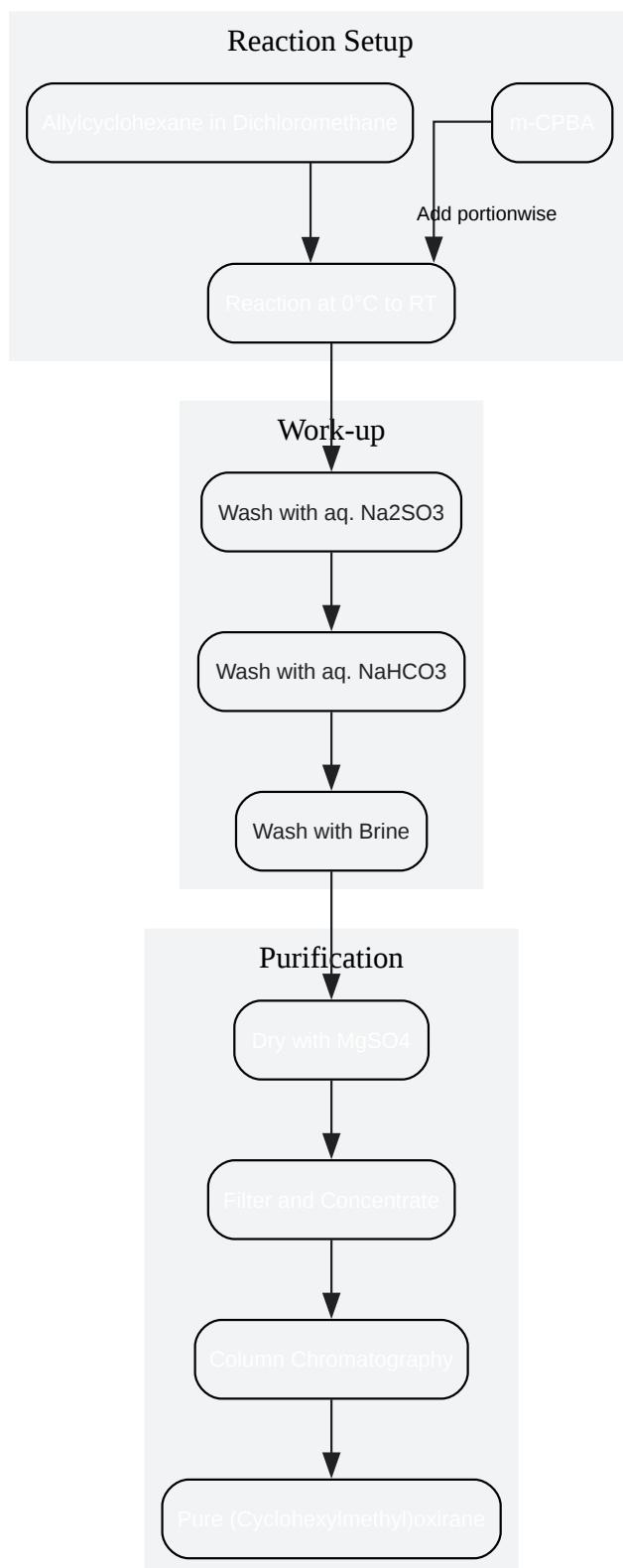
[Click to download full resolution via product page](#)

### Synthesis of **Allylcyclohexane** Workflow

**Materials:**

- Cyclohexyl bromide
- Magnesium turnings
- Allyl bromide
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Diethyl ether

**Procedure:**


- **Grignard Reagent Formation:** In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of cyclohexyl bromide in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated by gentle heating. Once the reaction starts, maintain a gentle reflux by controlling the addition rate of the cyclohexyl bromide solution. After the addition is complete, continue to reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent.
- **Coupling Reaction:** Cool the freshly prepared cyclohexylmagnesium bromide solution to 0 °C in an ice bath. Add a solution of allyl bromide in anhydrous THF dropwise to the Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
- **Work-up:** Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.
- **Extraction and Purification:** Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over

anhydrous sodium sulfate. Filter the solution and remove the solvent by rotary evaporation. Purify the crude product by distillation under reduced pressure to afford pure **allylcyclohexane**.

## Epoxidation of Allylcyclohexane

This protocol outlines the epoxidation of the double bond in **allylcyclohexane** using meta-chloroperoxybenzoic acid (m-CPBA).

Diagram 2: Epoxidation of **Allylcyclohexane** Workflow

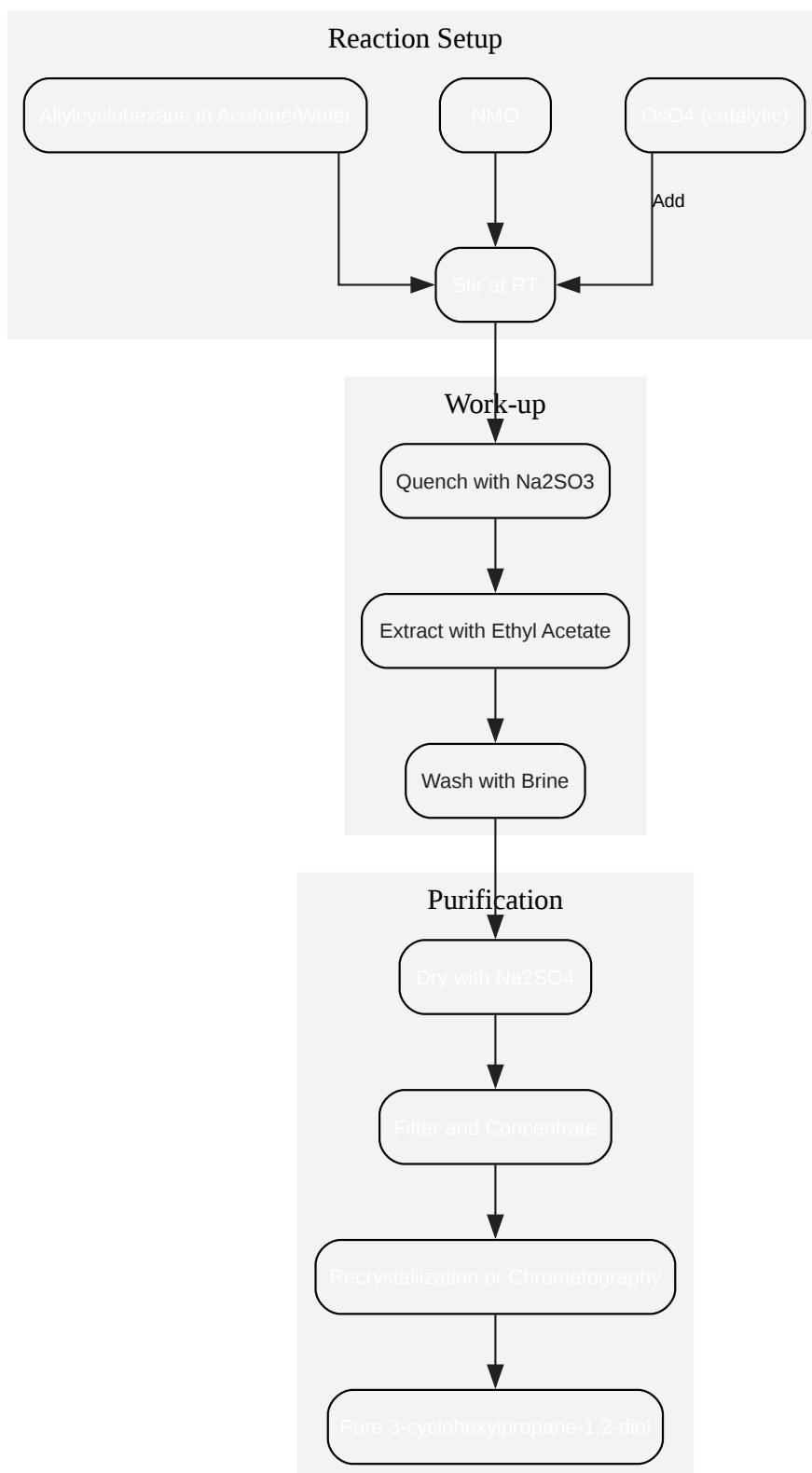


[Click to download full resolution via product page](#)

### Epoxidation of **Allylcyclohexane** Workflow

## Materials:

- **Allylcyclohexane**
- meta-Chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane (DCM)
- 10% aqueous sodium sulfite ( $\text{Na}_2\text{SO}_3$ )
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ )
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )


## Procedure:

- Reaction: Dissolve **allylcyclohexane** in dichloromethane and cool the solution to 0 °C in an ice bath. Add m-CPBA portion-wise to the stirred solution, ensuring the temperature does not exceed 5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
- Work-up: Quench the reaction by adding 10% aqueous sodium sulfite solution to destroy excess peroxide. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure epoxide, (cyclohexylmethyl)oxirane.

## Dihydroxylation of Allylcyclohexane

This protocol describes the syn-dihydroxylation of **allylcyclohexane** using a catalytic amount of osmium tetroxide ( $\text{OsO}_4$ ) with N-methylmorpholine N-oxide (NMO) as the co-oxidant.

### Diagram 3: Dihydroxylation of **Allylcyclohexane** Workflow

[Click to download full resolution via product page](#)

### Dihydroxylation of **Allylcyclohexane** Workflow

## Materials:

- **Allylcyclohexane**
- N-methylmorpholine N-oxide (NMO)
- Osmium tetroxide ( $\text{OsO}_4$ ) solution (e.g., 4% in water)
- Acetone
- Water
- Sodium sulfite ( $\text{Na}_2\text{SO}_3$ )
- Ethyl acetate
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

## Procedure:

- Reaction: In a round-bottom flask, dissolve **allylcyclohexane** and NMO in a mixture of acetone and water. To this stirred solution, add a catalytic amount of osmium tetroxide solution. Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.
- Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.
- Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude diol can be purified by recrystallization or flash column chromatography to yield pure 3-cyclohexylpropane-1,2-diol.

## Applications in Synthesis

While specific applications in drug development signaling pathways are not prominently documented for **allylcyclohexane** itself, the allyl and cyclohexane moieties are common

scaffolds in medicinal chemistry. Allyl groups can be functionalized in numerous ways, and the cyclohexane ring provides a lipophilic, three-dimensional structure that can be important for binding to biological targets. **Allylcyclohexane** also finds use as a monomer in polymerization processes, contributing to the formation of polymers with tailored properties.[1]

## Conclusion

**Allylcyclohexane** is a versatile chemical intermediate with well-characterized physical properties and predictable reactivity. This guide provides essential information for its safe handling and use in a laboratory setting, including detailed protocols for its synthesis and functionalization. While its direct biological role is not established, its utility as a building block in organic and polymer chemistry is clear. The data and procedures compiled herein serve as a valuable resource for researchers and professionals working with this compound.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Page loading... [wap.guidechem.com]
- 2. scbt.com [scbt.com]
- 3. Allylcyclohexane | C9H16 | CID 75027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- To cite this document: BenchChem. [Allylcyclohexane CAS number and safety data sheet]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1217954#allylcyclohexane-cas-number-and-safety-data-sheet>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)